molecular formula C22H24N6O2 B2629039 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 1021248-60-1

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone

Cat. No.: B2629039
CAS No.: 1021248-60-1
M. Wt: 404.474
InChI Key: YCEZNKBTMPUDHR-UHFFFAOYSA-N
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Description

1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
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Biological Activity

The compound 1-(4-(6-((6-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)-2-phenoxyethanone is a complex organic molecule belonging to the class of pyridazinone derivatives. This compound has garnered attention due to its diverse biological activities, which include potential applications in pharmacology and therapeutic development. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name 1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]propan-1-one
Molecular Formula C17H22N6O
Molecular Weight 318.4 g/mol
CAS Number 1251560-93-6

This compound's unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that pyridazinone derivatives exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, derivatives of pyridazinones have shown cytotoxic effects against human cancer cell lines, including leukemia and breast cancer cells. One study reported that a related compound exhibited an IC50 value in the low micromolar range against HL-60 leukemia cells, indicating potent activity .

Case Studies

  • Case Study on Cytotoxicity : A derivative similar to this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results showed that the compound induced apoptosis through the mitochondrial pathway, leading to cell death in treated cells .
  • In Vivo Studies : In vivo studies using murine models have shown that compounds with similar structures can significantly reduce tumor size when administered at specific dosages. These findings support the potential use of this compound in cancer therapy .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression and microbial resistance.
  • Radical Formation : It has been suggested that the formation of reactive oxygen species (ROS) plays a role in its cytotoxic effects, leading to oxidative stress in target cells .

Pharmaceutical Development

Given its promising biological activities, this compound is being investigated for potential therapeutic applications in treating infections and cancers. Its ability to inhibit specific pathways involved in disease progression makes it a valuable candidate for drug development.

Future Directions

Further research is needed to fully elucidate the pharmacokinetics and safety profile of this compound. Ongoing studies are focusing on optimizing its chemical structure to enhance efficacy and reduce toxicity.

Properties

IUPAC Name

1-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-17-6-5-9-19(23-17)24-20-10-11-21(26-25-20)27-12-14-28(15-13-27)22(29)16-30-18-7-3-2-4-8-18/h2-11H,12-16H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEZNKBTMPUDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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